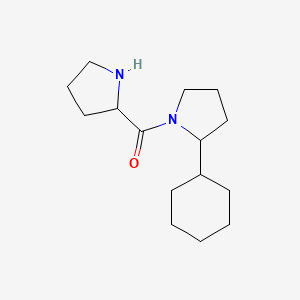

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Description

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine (CAS: 1290224-93-9; molecular formula: C₁₅H₂₆N₂O; molecular weight: 250.38 g/mol) is a bicyclic pyrrolidine derivative featuring a cyclohexyl substituent and a pyrrolidine-2-carbonyl moiety. Its hydrochloride salt (CAS: 1423017-79-1; molecular weight: 286.84 g/mol) is marketed as a versatile small-molecule scaffold for laboratory use, particularly in drug discovery and asymmetric catalysis . The compound’s stereochemical complexity (with an (2S)-configured pyrrolidine carbonyl group) and rigid bicyclic structure make it a promising candidate for designing bioactive molecules or chiral catalysts .

Properties

Molecular Formula |

C15H26N2O |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(2-cyclohexylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C15H26N2O/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12/h12-14,16H,1-11H2 |

InChI Key |

JQCPGEYXKFCJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclohexylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted pyrrolidine derivatives. Key structural analogues include:

*Calculated based on formula C₁₄H₂₅ClN₂O.

Key Observations :

- Cyclohexyl vs.

- Pyrrolidine vs.

Biological Activity

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a synthetic compound characterized by its unique structural features, which include a cyclohexyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine, focusing on its interactions with biological targets, pharmacological properties, and synthesis methods.

Chemical Structure and Properties

- Molecular Formula: C_{15}H_{24}N_{2}O

- Molecular Weight: Approximately 250.38 g/mol

The structure of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine consists of two pyrrolidine rings and a cyclohexyl group, contributing to its unique chemical properties. The carbonyl group enhances its reactivity and potential interactions with biological systems.

Ligand Interactions

Research indicates that 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine acts as a ligand in biochemical assays, suggesting possible interactions with specific receptors or enzymes. Preliminary studies have shown potential anti-inflammatory and analgesic effects, indicating its therapeutic relevance.

The exact mechanisms through which 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine exerts its biological effects are still under investigation. However, it is hypothesized that its binding capabilities may influence various biological pathways relevant to therapeutic applications. Studies suggest it might modulate enzyme activity or receptor interactions, particularly within G-protein-coupled receptor (GPCR) pathways .

Pharmacological Applications

The compound has been explored for several pharmacological applications:

- Anti-inflammatory Effects: Potential modulation of inflammatory pathways.

- Analgesic Properties: Possible use in pain management therapies.

Synthesis Methods

The synthesis of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclohexylamine with a pyrrolidine derivative. A common method includes the condensation of cyclohexylamine with pyrrolidine-2-carboxylic acid under dehydrating conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Comparative Analysis with Similar Compounds

The following table compares 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclohexylmethyl)pyrrolidine | Contains a cyclohexyl group | Lacks the carbonyl functionality |

| Pyrrolidine-2-carboxylic acid | Simple pyrrolidine derivative | More basic structure without cyclohexane |

| 2-Pyrrolidinone | Lactam form of pyrrolidine | Exhibits different reactivity due to cyclic amide structure |

The uniqueness of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine lies in its dual pyrrolidine structure combined with a cyclohexane moiety and a carbonyl group, potentially enhancing its biological activity compared to simpler analogs.

Study on Analgesic Effects

A study investigated the analgesic properties of various pyrrolidine derivatives, including 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine. The findings suggested that this compound exhibited significant analgesic effects in animal models, comparable to established analgesics .

Anti-inflammatory Activity Assessment

Another research effort focused on evaluating the anti-inflammatory activity of the compound using carrageenan-induced paw edema in rats. Results indicated that treatment with 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine significantly reduced paw swelling, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key considerations for synthesizing 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine with high purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, reflux conditions with strong acids (e.g., HCl) are often used to ensure complete conversion in pyrrolidine-derived reactions . Computational tools like quantum chemical calculations can predict reaction pathways and identify optimal intermediates, reducing trial-and-error approaches . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC (≥98% purity) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm cyclohexyl and pyrrolidine ring conformations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (expected m/z ~306.4 g/mol).

- HPLC/GC : Monitor purity using gradient elution with UV detection (λ = 210–260 nm for carbonyl groups) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N2) .

Q. What safety protocols are critical when handling 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (category 2A eye irritation risk) .

- Ventilation : Use fume hoods to minimize inhalation exposure (acute toxicity data pending, assume LD50 < 2000 mg/kg) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for modifying the pyrrolidine-2-carbonyl moiety?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s reaction path search methods integrate experimental data with computational predictions to optimize substituent positioning (e.g., cyclohexyl vs. aryl groups) . Machine learning algorithms trained on reaction databases can propose novel catalysts or solvents to enhance yield .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values in kinase inhibition assays)?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH) across labs.

- Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes and rule out off-target effects.

- Data Cross-Validation : Compare results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile outliers in published datasets .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioavailability?

- Methodological Answer :

- Scaffold Modifications : Introduce polar groups (e.g., carboxylic acids) to enhance solubility while retaining cyclohexyl hydrophobicity .

- Prodrug Strategies : Mask reactive carbonyl groups with tert-butoxycarbonyl (Boc) protectors to improve metabolic stability .

- In Silico ADME Prediction : Tools like SwissADME estimate logP, permeability, and CYP450 interactions to prioritize analogs .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.